![molecular formula C19H14BrN3O2 B2436260 3-[3-(2-bromofenil)-1,2,4-oxadiazol-5-il]-1,6-dimetilquinolin-4(1H)-ona CAS No. 1207016-25-8](/img/structure/B2436260.png)
3-[3-(2-bromofenil)-1,2,4-oxadiazol-5-il]-1,6-dimetilquinolin-4(1H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" is a synthetic organic compound known for its unique structural characteristics and potential applications in various scientific fields. The compound's structure comprises a quinolin-4(1H)-one backbone with distinct functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
The compound "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" has diverse scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules, ligands for metal catalysts, and precursors for advanced materials.
Biology: : Investigated for its potential as a fluorescent probe for biological imaging, due to its unique photophysical properties.
Medicine: : Studied for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: : Utilized in the development of novel materials, such as organic semiconductors, and in the design of advanced chemical sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" typically involves multi-step reactions starting from readily available precursors. The synthetic route includes the following steps:
Step 1: : Synthesis of 2-bromophenylhydrazine through the reaction of 2-bromonitrobenzene with hydrazine hydrate under reflux conditions.
Step 2: : Formation of 3-(2-bromophenyl)-1,2,4-oxadiazole by cyclization of 2-bromophenylhydrazine with cyanogen bromide under acidic conditions.
Step 3: : Coupling of 3-(2-bromophenyl)-1,2,4-oxadiazole with 1,6-dimethylquinolin-4(1H)-one using a suitable coupling agent such as phosphorus oxychloride (POCl3) under reflux conditions to obtain the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the reactions are safe, efficient, and environmentally sustainable. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
The compound "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: : Reduction reactions using reducing agents such as sodium borohydride (NaBH4) can convert the compound into its reduced form.
Substitution: : The bromine atom in the 2-bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles for Substitution: : Amines, thiols, phenols.
Major Products Formed
Oxidation: : Formation of oxides or quinoline derivatives with altered oxidation states.
Reduction: : Formation of reduced quinoline derivatives.
Substitution: : Formation of substituted phenyl derivatives with various functional groups.
Mecanismo De Acción
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: : Interaction with specific enzymes, receptors, or nucleic acids in biological systems.
Pathways Involved: : Modulation of signaling pathways, inhibition of enzymatic activity, or disruption of cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Compared to other similar compounds, "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" stands out due to its unique combination of functional groups and structural features.
Similar Compounds
1,6-Dimethylquinolin-4(1H)-one derivatives
3-(2-Bromophenyl)-1,2,4-oxadiazole analogs
The presence of both the 2-bromophenyl and 1,2,4-oxadiazol-5-yl groups in the compound's structure imparts distinct chemical and biological properties, making it a valuable molecule for research and development.
Hope this satisfies your curiosity and provides the detailed information you need! What’s next on your mind?
Propiedades
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2/c1-11-7-8-16-13(9-11)17(24)14(10-23(16)2)19-21-18(22-25-19)12-5-3-4-6-15(12)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMWBFDOTUHFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

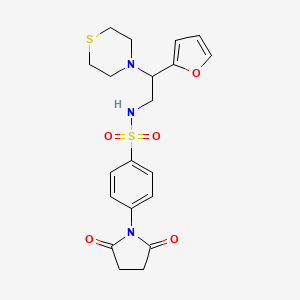
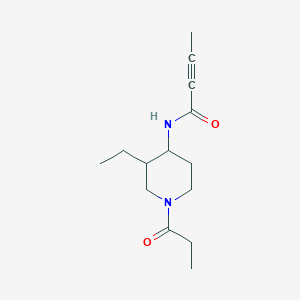
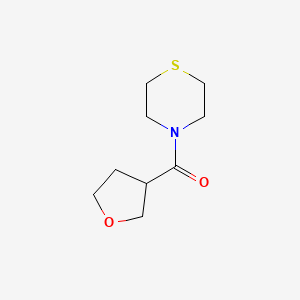
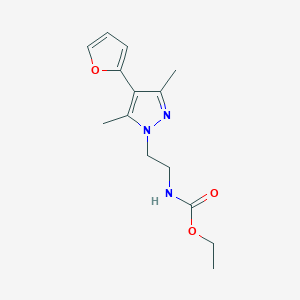
![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B2436185.png)

![4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide](/img/structure/B2436188.png)
![(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide](/img/structure/B2436191.png)


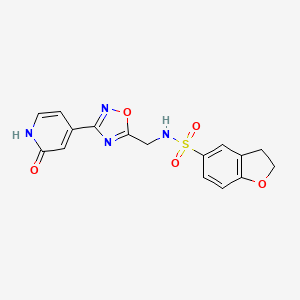

![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2436200.png)
